molecular formula C22H23N5O B2537356 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 1105217-10-4

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2537356
CAS No.: 1105217-10-4
M. Wt: 373.46
InChI Key: ISMMLVXWGIITII-UHFFFAOYSA-N
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Description

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C22H23N5O and a molecular weight of 373.46 g/mol . This synthetically derived small molecule features a piperidine-4-carboxamide core, a common pharmacophore in medicinal chemistry, which is substituted at the nitrogen of the piperidine ring by a 6-phenylpyridazin-3-yl group and at the carboxamide nitrogen by a pyridin-4-ylmethyl group . The presence of multiple nitrogen-containing heterocycles, including the piperidine, pyridazine, and pyridine rings, classifies it as a privileged scaffold with high potential for interaction with biological targets. Compounds with similar piperidine-carboxamide and pyridazine structures are frequently investigated for their diverse biological activities. Research on analogous structures has shown promise in areas such as enzyme inhibition, with some compounds exhibiting anti-diabetic potential through α-amylase inhibition and others demonstrating anti-inflammatory properties . Furthermore, the piperidine-4-carboxamide moiety is a recognized building block in the development of novel therapeutics, including inhibitors of various kinases and ion channels . This compound is provided For Research Use Only and is intended for use in biochemical and pharmacological research, including but not limited to target-based screening, mechanism of action studies, and as a reference standard in analytical chemistry. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(24-16-17-8-12-23-13-9-17)19-10-14-27(15-11-19)21-7-6-20(25-26-21)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,14-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMLVXWGIITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an antagonist of muscarinic acetylcholine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound features a piperidine core with substituents that include phenyl and pyridazine moieties. This structural diversity suggests potential interactions with various biological targets.

Research indicates that this compound acts as an antagonist at the muscarinic acetylcholine receptor M4 subtype. Muscarinic receptors are involved in numerous physiological processes, including neurotransmission and modulation of various central nervous system functions. The inhibition of these receptors may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, highlighting its antitumor, antibacterial, and antifungal properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives related to this compound exhibit significant antitumor activity. For instance, a series of pyridazine derivatives were synthesized and evaluated for their anticancer potential, showing promising results against different cancer cell lines . The specific mechanisms often involve the induction of apoptosis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also been tested for its antibacterial and antifungal properties. In one study, a range of piperazine derivatives showed activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µM .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives, finding that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The best-performing derivatives had MIC values below 50 µM against E. coli and S. aureus.
  • Antifungal Activity : In another investigation, the compound was tested against fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity, with some derivatives showing effective inhibition at concentrations around 100 µM .

Data Tables

Biological Activity Tested Compounds Activity Type MIC (µM)
AntitumorDerivatives A-CAnticancer<50
AntibacterialPiperazine DerivativesBacterial50 - 100
AntifungalSpecific DerivativesFungal100

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, primarily attributed to its structural features that allow it to interact with multiple biological targets. The following are notable applications:

1. Muscarinic Acetylcholine Receptor Antagonism
Research indicates that derivatives of this compound can act as antagonists of the muscarinic acetylcholine receptor M4. This receptor is implicated in various neurological conditions, making these antagonists potential candidates for treating disorders such as schizophrenia and Alzheimer's disease .

2. Anti-Cancer Activity
Piperidine derivatives, including this compound, have been explored for their anti-cancer properties. Studies suggest that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cancer cell lines are still under investigation but show promise in preliminary assays .

3. Neurological Applications
The compound's structure suggests potential utility in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted. Ongoing studies are assessing its efficacy in animal models .

4. Antimicrobial Effects
Preliminary studies have indicated that compounds related to this structure possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their effectiveness against resistant strains is a critical area of research .

Case Studies

Several studies document the effectiveness of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its derivatives:

1. Muscarinic Receptor Studies
A patent describes the synthesis and evaluation of various piperidine derivatives as selective M4 antagonists, highlighting their potential therapeutic roles in treating cognitive deficits associated with psychiatric disorders .

2. Cancer Research
In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, supporting their development as anti-cancer agents. These findings are crucial for future drug development aimed at targeting specific pathways involved in tumorigenesis .

3. Neuropharmacology
Research exploring the effects of these compounds on neurotransmitter systems has provided insights into their potential roles as neuroprotective agents. The modulation of acetylcholine receptors could lead to advancements in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaMechanism/TargetReferences
Muscarinic Receptor AntagonismM4 receptor antagonism
Anti-Cancer ActivityInduction of apoptosis
Neurological ApplicationsModulation of neurotransmitter systems
Antimicrobial EffectsInhibition of microbial growth

Chemical Reactions Analysis

Core Pyridazine Ring Reactivity

The pyridazine moiety (6-phenylpyridazin-3-yl) is electron-deficient due to its two adjacent nitrogen atoms, enabling electrophilic and nucleophilic substitutions under specific conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C4 or C5 positionsRegioselectivity depends on steric hindrance from the phenyl group.
Nucleophilic Attack ROH/NaH (alkylation)Alkoxy-substituted pyridazinesLimited reactivity due to electron withdrawal by adjacent N atoms.
Reduction H₂/Pd-C or NaBH₄Partially saturated dihydropyridazinesPartial reduction retains aromaticity; full reduction requires harsh conditions.

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at the nitrogen or carbon centers:

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
N-Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium derivativesSteric hindrance from the pyridazine group slows reaction kinetics.
Oxidation KMnO₄ or RuO₄Piperidone derivativesOxidation occurs at C3 or C4 positions, confirmed by NMR.
Ring-Opening HBr/AcOHLinear amine intermediatesRare under mild conditions; requires prolonged heating .

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
Acid Hydrolysis HCl (6M), refluxPiperidine-4-carboxylic acid + amineComplete cleavage in 12h; confirmed by LC-MS .
Base Hydrolysis NaOH (4M), 80°CSodium carboxylate + aminePartial degradation of pyridazine observed under alkaline conditions .
Condensation DCC, HOBt, RNH₂Secondary amides or ureasLow yields due to competing side reactions at pyridazine N atoms.

Cross-Coupling Reactions

The phenyl group on pyridazine enables transition metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivativesHigh regioselectivity at C6 confirmed by X-ray crystallography .
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, ArNH₂Aminated pyridazinesLimited to electron-deficient aryl amines .

Amide to Thioamide

  • Reagents : Lawesson’s reagent, toluene, reflux

  • Outcome : Thioamide derivative (C=S replaces C=O)

  • Yield : ~65% (HPLC purity >95%) .

Reductive Amination

  • Reagents : NaBH₃CN, RCHO, MeOH

  • Outcome : Secondary amine derivatives

  • Limitation : Competing reduction of pyridazine ring observed .

Photochemical and Thermal Stability

  • UV Exposure (254 nm): Degrades via radical pathways, forming phenyl and pyridazine fragments (LC-MS).

  • Thermal Decomposition (>200°C): Releases CO₂ and NH₃, confirmed by TGA-FTIR .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

  • sEH Inhibition: CHEMBL2392714 () demonstrated a docking score of -12.20 kcal/mol, comparable to reference inhibitors.
  • LIMK2 Inhibition: The reference compound in acts as a type I ATP-competitive inhibitor, while the target compound’s pyridazine group could favor allosteric or non-competitive inhibition due to steric bulk .

Antiviral Activity

  • Compounds in with naphthalenyl and fluorobenzyl groups showed "acceptable" SARS-CoV-2 inhibition.

Antiangiogenic Activity

  • Analogs in with pyridin-3-ylpyrimidin-2-yl substituents exhibited dual antiangiogenic and DNA cleavage activity. The target compound’s phenylpyridazine moiety may similarly disrupt angiogenesis via VEGF or HIF-1α pathways .

ADMET and Physicochemical Properties

While explicit data are lacking, inferences can be drawn:

  • Lipophilicity : The pyridazine ring (logP ~2.5) may reduce membrane permeability compared to oxazole-containing analogs (logP ~3.5, ) .
  • Toxicity : Piperidine-4-carboxamides generally show low acute toxicity, but the phenylpyridazine group warrants scrutiny for off-target kinase interactions .

Preparation Methods

Cyclocondensation of Acetophenones and Glyoxylic Acid

The 6-phenylpyridazin-3-yl group is typically synthesized via cyclocondensation between substituted acetophenones and glyoxylic acid monohydrate. For example, 3,4-dimethoxyacetophenone reacts with glyoxylic acid in acetic acid under reflux to form 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one.

Reaction Conditions

Component Quantity Temperature Time Yield
Acetophenone derivative 1.0 mmol Reflux 10 h 85%
Glyoxylic acid 1.3 mmol 100°C
Acetic acid 24 mL

This step establishes the pyridazinone scaffold, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3-chloro-6-phenylpyridazine.

Chlorination and Functionalization

Chlorination of pyridazinones with POCl₃ at 100°C for 2 hours achieves near-quantitative conversion to 3-chloro-6-phenylpyridazine (94% yield). The chloride serves as a leaving group for subsequent nucleophilic substitution with piperidine derivatives.

Preparation of the Piperidine-4-carboxamide Moiety

Piperidine Ring Formation

Piperidine-4-carboxamide derivatives are synthesized via cyclization of nitrile precursors. For instance, 4-cyanopiperidine reacts with hydrogen peroxide in alcoholic solvents to form piperidine-4-carboxamide.

Optimized Protocol

  • Reactants : 4-cyanopiperidine (220 mmol), H₂O₂ (30% w/v)
  • Solvent : n-Butanol (100 mL)
  • Conditions : 60°C, 12 h
  • Yield : 90%

N-(Pyridin-4-ylmethyl) Substitution

The N-(pyridin-4-ylmethyl) group is introduced via reductive amination:

  • Activation : Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : Reaction with pyridin-4-ylmethanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Representative Data

Parameter Value
Solvent DCM
Temperature 0°C → RT
Reaction time 3 h
Yield 78%

Coupling of Fragments

Nucleophilic Aromatic Substitution

The 3-chloro-6-phenylpyridazine undergoes substitution with piperidine-4-carboxamide in the presence of a base:

Procedure

  • Combine 3-chloro-6-phenylpyridazine (1 eq) and piperidine-4-carboxamide (1.2 eq) in dimethylformamide (DMF).
  • Add potassium carbonate (2 eq) and heat at 80°C for 8 h.
  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics

Metric Value
Yield 72%
Purity (HPLC) >95%

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Suzuki-Miyaura coupling for fragment assembly, though this is less common for pyridazine systems.

Purification and Characterization

Crystallization

The final compound is purified via recrystallization from ethanol/water (3:1), achieving ≥98% purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.94 (d, J = 9.0 Hz, 1H, pyridazine-H), 4.35 (s, 2H, CH₂-pyridine).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyridazine).

Challenges and Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent efforts favor tert-butanol for improved solubility and easier workup.

Protecting Group Strategies

Boc protection of the piperidine nitrogen prevents undesired side reactions during coupling, increasing yields by 15–20%.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
3-Chloro-6-phenylpyridazine 42%
Piperidine-4-carboxamide 35%
Catalysts/Solvents 23%

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions. A typical procedure involves activating the carboxylic acid moiety (e.g., 1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid) with isobutyl chloroformate in the presence of triethylamine under inert atmosphere (argon), followed by reaction with pyridin-4-ylmethylamine. This method, adapted from analogous piperidine-carboxamide syntheses, ensures controlled coupling and high yield . For scale-up, purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Characterization relies on 1H/13C NMR for verifying proton environments and carbon frameworks, and high-resolution mass spectrometry (HRMS) for confirming molecular weight. For example, in related piperidine-carboxamide derivatives, NMR signals at δ 2.97–4.56 ppm (piperidine protons) and aromatic protons (δ 6.74–8.68 ppm) confirm structural motifs. HRMS with <2 ppm mass error ensures accuracy . Purity is assessed via HPLC (>99.8% by gradient elution) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS-aligned safety guidelines:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air.
  • Storage: In airtight containers under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridazine substitution) influence biological activity?

Methodological Answer: Modifying the pyridazine ring alters electronic and steric properties, impacting target binding. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, as seen in SARS-CoV-2 inhibitors .
  • Bulkier substituents (e.g., phenyl) may reduce solubility but improve affinity for hydrophobic binding pockets, as observed in hepatitis C virus inhibitors .
    Comparative assays (e.g., IC50 shifts in enzymatic inhibition) paired with molecular docking can validate structure-activity relationships (SAR) .

Q. What in vivo models are suitable for evaluating this compound’s efficacy against viral targets?

Methodological Answer: Neurotropic alphavirus inhibition has been tested in C57BL/6 mice via intraperitoneal administration (10 mg/kg/day). Survival rates and viral load reduction in brain tissue are measured using qRT-PCR and plaque assays. Histopathological analysis of neuronal inflammation further validates efficacy . For pharmacokinetics, plasma half-life (t1/2) and brain-to-plasma ratio are critical parameters .

Q. How can discrepancies in reported IC50 values across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like NIH Assay Guidance Manual.
  • Cell Lines: HepG2 (liver) vs. Vero (kidney) cells may express differing enzyme levels. Validate target expression via Western blot before assays .
  • Compound Stability: Degradation under storage (e.g., light exposure) skews results. Use fresh batches and confirm stability via LC-MS .

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